molecular formula C8H3BrFN3O2S B2970364 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole CAS No. 1343299-68-2

2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B2970364
CAS No.: 1343299-68-2
M. Wt: 304.09
InChI Key: NVRUSABSTYHTPM-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-fluoro-4-nitroaniline with bromine and thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and safety. Continuous-flow reactors provide better control over reaction parameters, such as temperature and mixing, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiadiazoles.

    Reduction: Formation of 2-amino-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole.

    Oxidation: Formation of oxidized thiadiazole derivatives.

Scientific Research Applications

2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-4-nitrophenylmethanol
  • 2-Fluoro-4-nitroaniline
  • 5-Fluoro-2-nitrobenzotrifluoride

Uniqueness

2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and nitro groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRUSABSTYHTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343299-68-2
Record name 2-bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
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